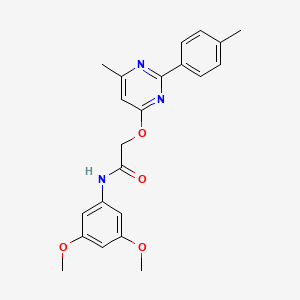

![molecular formula C22H19N3O3S B3011571 N-(4-乙氧基苯基)-2-(4-氧代-7-苯基噻吩并[3,2-d]嘧啶-3(4H)-基)乙酰胺 CAS No. 1105235-76-4](/img/structure/B3011571.png)

N-(4-乙氧基苯基)-2-(4-氧代-7-苯基噻吩并[3,2-d]嘧啶-3(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

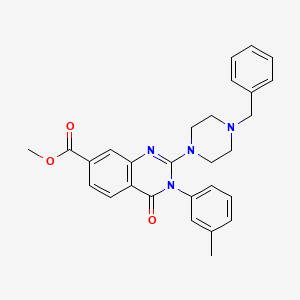

The compound "N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities, such as anticancer properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thieno[3,2-d]pyrimidin derivatives and their synthesis, crystal structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves multiple steps, starting from simpler precursors such as amino-substituted thiophenes or amidinoacetamides. For example, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that had been previously chlorinated and condensed with urea . Another synthetic route described the conversion of amidinoacetamide and ethyl benzoylacetate into a hydroxy-substituted pyrimidinyl acetamide, followed by chlorination and further transformations to yield a pyrimidinyl acetic acid or ester . These methods suggest that the synthesis of the compound would likely involve similar multi-step reactions, including condensation, chlorination, and possibly cyclization steps.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a fused thieno-pyrimidin ring system. The crystal structure of one such compound was determined to belong to the tetragonal system, with specific bond lengths and angles that can be compared with theoretical values obtained from density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface map and Hirshfeld surface analysis provide additional insights into the intermolecular interactions and electronic properties of these molecules . These analyses would be relevant for understanding the molecular structure of "N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" and predicting its behavior in various environments.

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-d]pyrimidin derivatives and related compounds can be influenced by various substituents on the pyrimidine ring. For instance, methoxyaryl substitution patterns have been explored to modulate the antagonistic profile of adenosine A3 receptor antagonists . The reaction between a 4-ethoxyaniline metabolite and N-acetylcysteine (NAC) demonstrates the potential for these compounds to undergo redox reactions and conjugation with thiols, leading to a variety of products depending on the reaction conditions . These findings suggest that "N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" may also participate in similar redox and conjugation reactions, which could be relevant for its biological activity or metabolism.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives are closely related to their molecular structure and can be predicted using computational methods such as DFT. The calculated HOMO and LUMO energies can indicate the electron-donating or -accepting character of the compound . The solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents and the overall molecular conformation. The biological activities, such as anticancer effects, are also significant physical properties, with some derivatives showing marked inhibition against various cancer cell lines . These properties would be important to consider for "N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" when assessing its potential as a therapeutic agent.

科学研究应用

抗菌活性

Hossan 等人 (2012) 的一项研究合成了一系列与目标化合物相关的衍生物,展示了显着的抗菌活性。这些化合物以柠檬酸为起始原料合成,得到各种具有良好抗菌和抗真菌活性的嘧啶酮和恶嗪酮,与链霉素和夫西地酸等参考药物相当 (Hossan 等人,2012)。

癌症研究和放射性配体成像

Gangjee 等人 (2008) 强调了噻吩并[2,3-d]嘧啶衍生物作为胸苷酸合成酶和二氢叶酸还原酶双重抑制剂的潜力,展示了它们在癌症研究中的效用。这些化合物被证明是具有潜在抗肿瘤活性的有效抑制剂,表明 N-(4-乙氧基苯基)-2-(4-氧代-7-苯基噻吩并[3,2-d]嘧啶-3(4H)-基)乙酰胺衍生物在肿瘤学中的相关性 (Gangjee 等人,2008)。

属性

IUPAC Name |

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-2-28-17-10-8-16(9-11-17)24-19(26)12-25-14-23-20-18(13-29-21(20)22(25)27)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHNBWSVTQVCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)

![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)

![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011508.png)